Regiospecific Fluorination in CNS Modulation Patents
The target compound is distinguished from its closest analogs by the precise 2,4-difluorophenoxy substitution pattern. Patent WO2018091687A1 explicitly enumerates and claims the 3-(2,4-difluorophenoxy)azetidine moiety as a distinct chemical entity separate from the 2,3-difluoro, 2,5-difluoro, 2,6-difluoro, 3,4-difluoro, and 3,5-difluoro isomers, among other fluorinated variants [1]. This regiospecificity is not arbitrary; it is a key determinant for modulating the activity of the catecholamine uptake carrier, a central target in CNS disorders [1].
| Evidence Dimension | Presence in Patent Claim for CNS Modulation |
|---|---|
| Target Compound Data | Claimed as specific chemical entity (3-(2,4-difluorophenoxy)azetidine hydrochloride) |
| Comparator Or Baseline | Other difluorophenoxy regioisomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, 3,5-difluoro) and non-fluorinated (3-phenoxyazetidine) analogs, all claimed as distinct entities. |
| Quantified Difference | Distinct regiospecific chemical structure |
| Conditions | Patent claims for use as modulators of cortical catecholaminergic neurotransmission [1] |
Why This Matters
This confirms that the 2,4-difluorophenoxy substitution pattern is a key structural element for the intended pharmacological application, making this specific compound a non-interchangeable reagent for any medicinal chemistry program targeting CNS catecholamine pathways.
- [1] WO2018091687A1. Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. Integrative Research Laboratories Sweden AB. Published 2018-05-24. View Source
